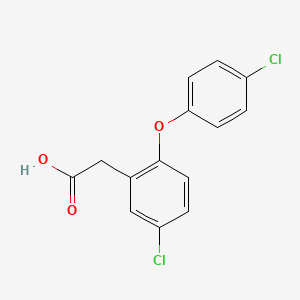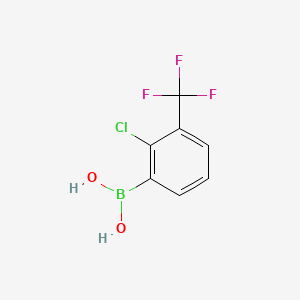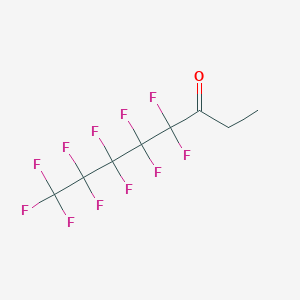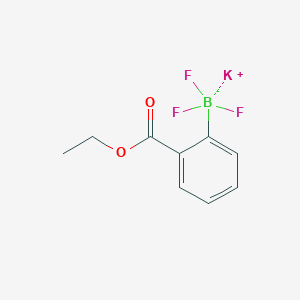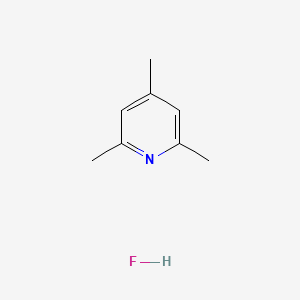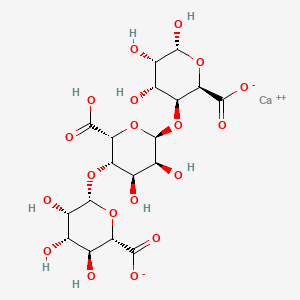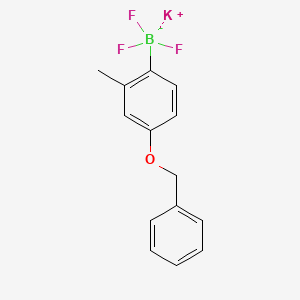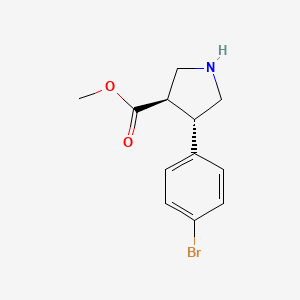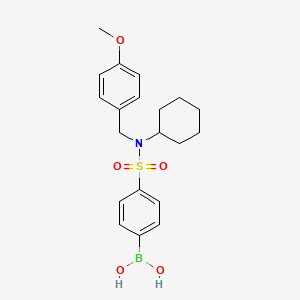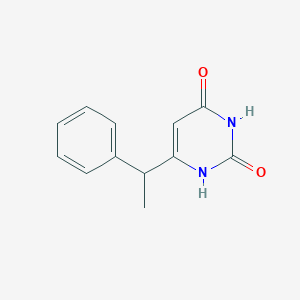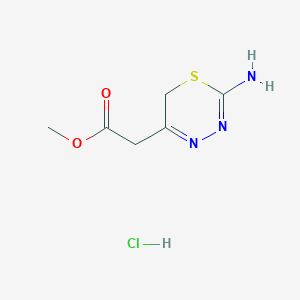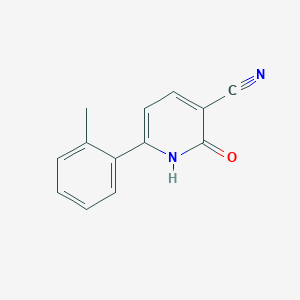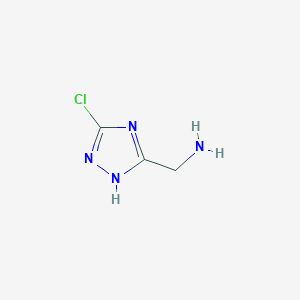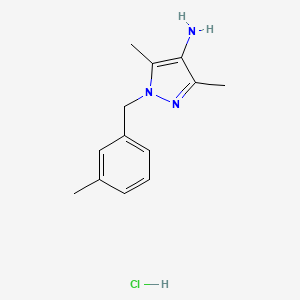![molecular formula C11H7F3N2O B1461834 6-[3-(三氟甲基)苯基]-4-嘧啶醇 CAS No. 400087-19-6](/img/structure/B1461834.png)
6-[3-(三氟甲基)苯基]-4-嘧啶醇
描述
“6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol” is a chemical compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a class of compounds to which “6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol” belongs, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
1. Progesterone Receptor Antagonists
- Summary of Application: The compound is used in the design and synthesis of B - (trifluoromethyl)phenyl phosphine–borane derivatives as novel progesterone receptor (PR) antagonists .
- Methods of Application: The diversity of available phosphines was exploited to design and synthesize a series of these derivatives . The synthesized phosphine–borane derivatives exhibited Log P values in a predictable manner and the P–H group in the phosphine–borane was almost nonpolar .
- Results or Outcomes: Among the synthesized phosphine–boranes, B - (4-trifluoromethyl)phenyl tricyclopropylphosphine–borane was the most potent with an IC 50 value of 0.54 μM . A docking simulation indicated that the tricyclopropylphosphine moiety plays an important role in ligand–receptor interactions .
2. Blue Organic Light-Emitting Diodes
- Summary of Application: Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl) groups were synthesized and characterized for use in blue organic light-emitting diodes .
- Methods of Application: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .
- Results or Outcomes: The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . Among them, the 1 -based device displayed the highest device performances in terms of brightness ( Lmax = 2153.5 cd·m −2 ), current efficiency (2.1 cd·A −1 ), and external quantum efficiency (0.8%), compared to the 2 - and 3 -based devices .
3. Agrochemical and Pharmaceutical Ingredients
- Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include “6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Synthesis of Biarylamines
- Summary of Application: 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a compound related to “6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol”, is used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .
- Methods of Application: The compound is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes: Various methods of synthesizing these analogs have been reported .
5. High-Strength Polyimides
- Summary of Application: Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups are synthesized for their exceptional mechanical strength .
- Methods of Application: The polyimides are synthesized with high tensile strength and high Young’s modulus .
- Results or Outcomes: All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .
6. Synthesis of Pyrazine and Pyrimidine Analogs
- Summary of Application: 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a compound related to “6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol”, is used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .
- Methods of Application: The compound is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes: Various methods of synthesizing these analogs have been reported .
安全和危害
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
未来方向
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(17)16-6-15-9/h1-6H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQYXXADLOFINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



